molecular formula C17H17ClN6O3S B2457364 N-(4-chlorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005291-98-4

N-(4-chlorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2457364
CAS No.: 1005291-98-4
M. Wt: 420.87
InChI Key: QAIAXBPWJUCBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClN6O3S and its molecular weight is 420.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

  • Study: Spectroscopic, quantum mechanical studies, ligand protein interactions, and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs.
  • Findings: This research explored the spectroscopic and electronic properties of benzothiazolinone acetamide analogs, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light-harvesting efficiency and free energy of electron injection. The compounds also showed promise in nonlinear optical (NLO) activities and in binding interactions with Cyclooxygenase 1 (COX1), highlighting their potential in photovoltaic cells and molecular docking applications (Mary et al., 2020).

Synthesis of Novel Compounds

  • Study: Synthesis and characterization of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide.
  • Findings: This study presented the synthesis of a series of compounds and evaluated their activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, indicating their potential application in the development of enzyme inhibitors (Rehman et al., 2013).

Antimicrobial Activity

  • Study: Antimicrobial activity of rhodanine-3-acetic acid derivatives.
  • Findings: This research synthesized and evaluated the antimicrobial properties of rhodanine-3-acetic acid-based amides, esters, and derivatives against bacteria, mycobacteria, and fungi, identifying compounds with significant activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria (Krátký, Vinšová, & Stolaříková, 2017).

Synthesis and Biological Evaluation

  • Study: Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
  • Findings: The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides was described, with certain compounds showing high selectivity and potency against human lung adenocarcinoma cells, indicating potential applications in anticancer research (Evren et al., 2019).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3S/c1-23-17(20-21-22-23)28-10-13-7-14(25)15(27-2)8-24(13)9-16(26)19-12-5-3-11(18)4-6-12/h3-8H,9-10H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIAXBPWJUCBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.